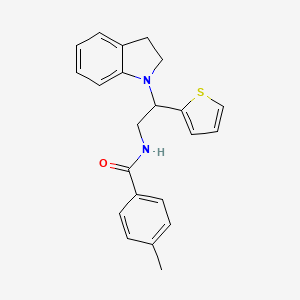
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide, also known as CUDC-907, is a small molecule inhibitor that has shown promising results in cancer treatment. It is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), two important targets in cancer therapy.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide, similar to its structurally related compounds, has been a subject of interest in the study of molecular interactions and crystal structures. For instance, compounds such as N,N'-bis(2-methylphenyl)-2,2'-thiodibenzamide have been analyzed to understand their molecular conformations, which are influenced by intramolecular N-H···O hydrogen-bonding interactions. These interactions play a crucial role in determining the molecular arrangement and properties, which could be relevant in understanding the behavior of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide in different environments (Helliwell et al., 2012).
Material Science and Polymer Synthesis In the field of material science and polymer synthesis, compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide have been utilized in the synthesis of novel aromatic polyimides. These materials exhibit significant solubility in organic solvents and have thermal degradation temperatures ranging from 240°C to 550°C, indicating potential applications in high-temperature environments (Butt et al., 2005).
Pharmacological Applications The pharmacological domain has explored compounds related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide for their potential medicinal properties. For example, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated as antiallergic agents. These compounds have shown significant potency in inhibiting histamine release and interleukin production, suggesting potential therapeutic applications in managing allergic reactions (Menciu et al., 1999).
HDAC Inhibitors in Cancer Treatment Histone deacetylase inhibitors (HDACIs) have emerged as effective treatments in cancer therapy. Compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide have been developed as a new class of N-hydroxybenzamide-based HDACIs. These compounds have shown improved anti-proliferative activity against multiple cancer cell lines, highlighting their potential as a framework for designing novel cancer treatments (Yu et al., 2018).
Psycho- and Neurotropic Properties Research on psycho- and neurotropic properties of compounds structurally similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide has identified potential psychoactive compounds. These substances have shown specific sedative effects, anti-amnesic activity, anti-anxiety action, and antihypoxic effects, making them promising candidates for further investigation in psychoactive drug development (Podolsky et al., 2017).
Metabolic Pathways and Drug Interactions Understanding the metabolic pathways and drug interactions is crucial in drug development. Studies on compounds with structural similarities to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide, such as indapamide, have provided insights into the enzymatic efficiency of drug metabolism and the potential interactions within the active sites of cytochromes P450. This knowledge is fundamental for predicting drug efficacy and safety (Sun et al., 2009).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-16-8-10-18(11-9-16)22(25)23-15-20(21-7-4-14-26-21)24-13-12-17-5-2-3-6-19(17)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWULGSDIAEGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2651572.png)
![N-(3,5-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2651573.png)
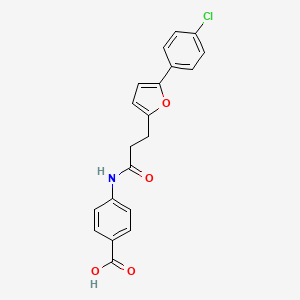
![4-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2651576.png)
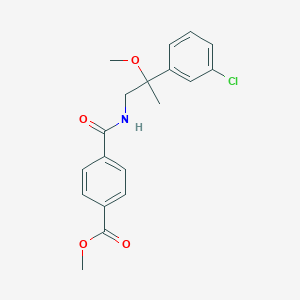

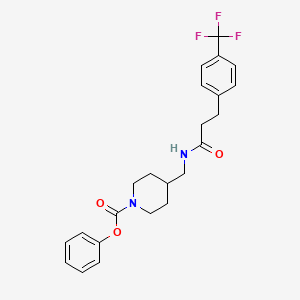
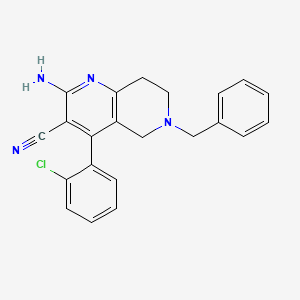
![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)
![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)
![N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2651590.png)
![6-cyclopropyl-3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2651592.png)
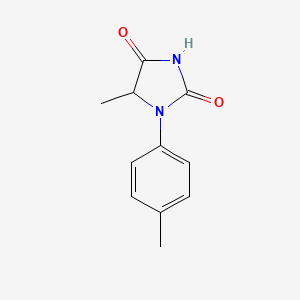
![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2651595.png)